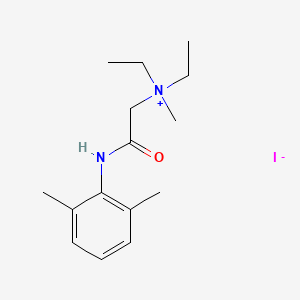

N-methyllidocaine iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H25IN2O |

|---|---|

Molecular Weight |

376.28 g/mol |

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C15H24N2O.HI/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H |

InChI Key |

QLXGAILYZFJDSH-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyllidocaine Iodide

Established Organic Synthetic Pathways for N-Methyllidocaine Iodide

The primary route for synthesizing N-methyllidocaine iodide is a direct quaternization of the lidocaine (B1675312) molecule. This process is a classic example of an S_N2 (bimolecular nucleophilic substitution) reaction. The synthesis begins with the preparation of the lidocaine base, which serves as the tertiary amine precursor.

The synthesis of lidocaine itself is a well-established two-step process umass.edu. It typically starts with the acylation of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride umass.edu. This reaction selectively forms an amide bond due to the much higher reactivity of the acyl chloride compared to the alkyl chloride functional group umass.edu. The resulting intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine (B46881). The diethylamine acts as a nucleophile, displacing the chloride ion on the α-carbon to form the tertiary amine group of lidocaine umass.edu.

Once the lidocaine base is obtained, the final step is the quaternization of the tertiary nitrogen atom. This is achieved by reacting lidocaine with methyl iodide. In this reaction, the lone pair of electrons on the nitrogen atom of lidocaine's diethylamino group attacks the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond and results in a permanently positively charged quaternary ammonium (B1175870) center, with the iodide serving as the counter-ion diva-portal.orgscbt.comglpbio.com.

The reaction can be summarized as follows:

Lidocaine + Methyl Iodide → N-Methyllidocaine IodideThis straightforward alkylation is an efficient method for producing N-methyllidocaine iodide diva-portal.org.

Table 1: Synthesis of N-Methyllidocaine Iodide

| Step | Reactants | Reagents/Solvents | Product | Reaction Type |

| 1 | 2,6-Dimethylaniline, Chloroacetyl chloride | Acetic acid, Sodium acetate | α-Chloro-2,6-dimethylacetanilide | Acylation |

| 2 | α-Chloro-2,6-dimethylacetanilide, Diethylamine | Toluene | Lidocaine | Nucleophilic Substitution (S_N2) |

| 3 | Lidocaine, Methyl iodide | Not specified in detail, typically a polar aprotic solvent | N-Methyllidocaine iodide | Quaternization (S_N2 Alkylation) |

Exploration of Synthetic Routes for Related Quaternary Ammonium Lidocaine Derivatives

The synthetic strategy used for N-methyllidocaine iodide is broadly applicable to a variety of related quaternary ammonium lidocaine derivatives. By simply changing the alkylating agent, a diverse library of analogs can be produced, each with a unique substituent on the quaternary nitrogen. These derivatives are often synthesized for research purposes to explore structure-activity relationships nih.gov.

Prominent examples of such derivatives include QX-314 and QX-222. pnas.orgnih.gov The synthesis of these compounds follows the same fundamental principle of quaternizing the lidocaine base:

QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium bromide) is synthesized by reacting lidocaine with an ethylating agent, such as ethyl bromide. This adds a third ethyl group to the nitrogen, creating a triethylammonium (B8662869) moiety nih.govtocris.com.

QX-222 (2-[(2,6-dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethanaminium chloride) is formed by reacting N,N-dimethylamino-2,6-acetoxylidide (a lidocaine analog where the diethyl groups are replaced by dimethyl groups) with a methylating agent like methyl chloride nih.gov.

Another documented example is the synthesis of N-beta-phenylethyl lidocaine quaternary ammonium bromide, created to investigate long-acting local anesthetics nih.gov. Similarly, the reaction of lidocaine with benzyl (B1604629) chloride produces denatonium (B1200031) chloride, demonstrating that larger, more complex groups can also be attached to the nitrogen atom acs.org. These syntheses underscore the versatility of the quaternization reaction on the lidocaine scaffold.

Table 2: Synthesis of Selected Quaternary Ammonium Lidocaine Derivatives

| Target Compound | Precursor | Alkylating Agent | Resulting Quaternary Group |

| N-Methyllidocaine iodide | Lidocaine | Methyl iodide | Diethyl-methyl-ammonium |

| QX-314 | Lidocaine | Ethyl bromide | Triethyl-ammonium |

| Denatonium chloride | Lidocaine | Benzyl chloride | Diethyl-benzyl-ammonium |

| N-beta-phenylethyl lidocaine quaternary ammonium bromide | Lidocaine | (2-Bromoethyl)benzene | Diethyl-(beta-phenylethyl)-ammonium |

Advanced Approaches in the Preparation of Iodide Salts for Research Applications

While the direct alkylation of an amine with methyl iodide is a standard method, several advanced techniques exist for preparing iodide salts, particularly when direct iodination is not feasible or when specific conditions are required.

The Finkelstein Reaction

A cornerstone of iodide synthesis is the Finkelstein reaction. wikipedia.org This is a halide exchange reaction, typically performed via an S_N2 mechanism, that converts an alkyl chloride or alkyl bromide into an alkyl iodide. byjus.com The reaction is driven to completion by using sodium iodide (NaI) in a solvent like acetone, where NaI is soluble, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. wikipedia.orgbyjus.com This precipitation of the salt byproduct shifts the reaction equilibrium forward according to Le Châtelier's principle. byjus.com This method is exceptionally effective for primary halides and is also used in modern variations where an alcohol is first converted to a sulfonate ester (like a tosylate or mesylate), which is then substituted by iodide. byjus.com The catalytic use of potassium iodide (KI) can also accelerate S_N2 substitution reactions, as seen in greener syntheses of lidocaine itself.

Ionic Liquids in Synthesis

More contemporary approaches utilize ionic liquids as reagents or solvents. Imidazolium-based ionic liquids, for example, have been shown to be highly efficient reagents for nucleophilic substitution reactions of sulfonate esters to form alkyl halides, including iodides. organic-chemistry.org These "green solvents" can offer unique selectivity and simplify product isolation. dcu.ie Research has shown that ionic liquids can be used as reaction media for preparing pyridinium (B92312) iodide salts by reacting the parent pyridine (B92270) base with methyl iodide. dergipark.org.tr

Other Advanced Methods

Other modern methods for preparing organic iodides include:

Mild Reagent Systems : The use of a Cerium(III) chloride (CeCl₃·7H₂O) and NaI system in acetonitrile (B52724) provides an exceedingly mild method for converting a wide variety of alcohols into iodides. organic-chemistry.org

One-Pot Syntheses : Facile protocols for creating diaryliodonium salts directly from arenes have been developed using inexpensive oxidants like Oxone in the presence of sulfuric acid. beilstein-journals.org

Radioiodination Techniques : For specialized research applications like medical imaging, advanced methods for incorporating radioactive iodine isotopes have been developed. These include transition-metal-mediated halogen exchanges (e.g., using nickel catalysts) and electrophilic substitutions using an oxidant to generate an electrophilic iodine species from sodium radioiodide. acs.org

Table 3: Overview of Selected Iodide Salt Preparation Methods

| Method | Substrate Type | Key Reagents/Conditions | Principle |

| Classic Finkelstein Reaction | Alkyl Chloride/Bromide | Sodium iodide, Acetone | S_N2 Halide Exchange; Precipitation-driven equilibrium. wikipedia.org |

| Modified Finkelstein Reaction | Alcohol | 1. Tosyl chloride/Mesyl chloride; 2. Sodium iodide | Conversion of poor leaving group (OH) to good leaving group (sulfonate ester), followed by S_N2 exchange. byjus.com |

| Ionic Liquid-Mediated Synthesis | Sulfonate Esters | Imidazolium-based ionic liquids (e.g., [bmim][I]) | Ionic liquid acts as both solvent and nucleophilic reagent. organic-chemistry.org |

| CeCl₃-Catalyzed Iodination | Alcohols | CeCl₃·7H₂O, Sodium iodide, Acetonitrile | Mild conversion of alcohols to iodides. organic-chemistry.org |

Molecular Mechanisms of Action and Specific Target Interactions

Direct Modulation of Voltage-Gated Sodium Channels

N-methyllidocaine iodide, also known as QX-222, is recognized as a sodium channel blocker. rndsystems.comabcam.comtocris.com Its primary mechanism involves direct interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. nih.gov The compound's unique structure facilitates effective binding to these channels, thereby modulating their activity and influencing the excitability of the cell membrane. scbt.com

N-methyllidocaine iodide interacts specifically with cardiac sodium channels (hNaV1.5). nih.govnih.gov Unlike its parent compound lidocaine (B1675312), which can pass through the cell membrane in its uncharged form, the permanently charged nature of N-methyllidocaine iodide restricts its access to its binding site. nih.gov Research indicates that the binding site for local anesthetics is located in the internal vestibule of the sodium channel. nih.gov For N-methyllidocaine iodide, this site is accessible only through a hydrophilic pathway, presumably via the channel pore itself. nih.govnih.gov This access route has been specifically reported for the heart-type sodium channel (NaV1.5). nih.gov

Structural studies and molecular dynamics simulations of the human cardiac sodium channel have revealed key binding sites within the pore lumen. nih.gov These studies support a model where charged molecules like N-methyllidocaine iodide gain access through the intracellular gate. nih.gov The interaction is complex, with some models suggesting the possibility of coupled movement between a sodium ion and the N-methyllidocaine iodide molecule within the closed channel. medlink.com The structure of the NaV1.5 channel, particularly the arrangement of its DEKA selectivity filter, is crucial for its interaction with ions and blocking agents. nih.gov

| Characteristic | Description | Source(s) |

|---|---|---|

| Binding Site | Internal vestibule of the voltage-gated sodium channel. | nih.gov |

| Access Pathway | Hydrophilic pathway through the channel protein; cannot readily cross the cell membrane. | nih.govnih.gov |

| Target Specificity | Reported to have access to the heart-type sodium channel (NaV1.5). | nih.gov |

| Nature of Compound | Permanently charged quaternary amine analogue of lidocaine. | nih.gov |

Local anesthetics can block sodium channels through two primary mechanisms: tonic block and use-dependent (or phasic) block. orthobullets.com Tonic block refers to the binding of the drug to the channel in its resting state, while use-dependent block describes the enhanced blockade that occurs when channels are repeatedly opened, a state-dependent inhibition. nih.govnih.gov

N-methyllidocaine iodide's action is consistent with these mechanisms. When applied intracellularly, it causes a rapid block of the sodium current, indicating it can enter and obstruct the open channel. nih.gov The concept of use-dependent block is explained by the "modulated receptor hypothesis," which posits that the affinity of the local anesthetic receptor on the sodium channel changes with the channel's conformational state (resting, open, or inactivated). nih.govnih.gov Channels that are frequently activated, as seen in rapidly firing neurons or cardiomyocytes, are more susceptible to blockade. orthobullets.com This use-dependence is a critical feature of the therapeutic action of antiarrhythmic drugs. nih.gov Kinetic studies of quaternary lidocaine derivatives on cardiac sodium channels have been instrumental in understanding these gating-current-related effects. rndsystems.com

Specificity and Binding Characteristics with Cardiac Sodium Channels

Influence of Quaternary Ammonium (B1175870) Structure on Membrane Permeability and Subcellular Distribution

The quaternary ammonium structure of N-methyllidocaine iodide, which confers a permanent positive charge, is a defining feature that heavily influences its pharmacokinetics. nih.gov This permanent charge significantly hinders its ability to passively diffuse across the hydrophobic lipid bilayer of cell membranes. nih.govmdpi.com This is a key difference from its tertiary amine precursor, lidocaine, which can exist in a neutral form and readily cross membranes. nih.gov

Consequently, the subcellular distribution of N-methyllidocaine iodide is largely restricted to the compartment where it is administered. When applied extracellularly, it remains outside the cell unless a specific pathway, such as an open ion channel pore, allows entry. nih.govmdpi.com This property makes it a useful experimental tool for studying the sidedness of drug action (extracellular vs. intracellular effects). nih.gov While some quaternary ammonium compounds (QACs) can increase the permeability of the outer membrane of bacteria, their ability to cross eukaryotic plasma membranes is generally low. nih.govmdpi.com The interaction of QACs with membranes can be influenced by hydrophobic groups on the molecule, which can create feeble forces that play a role in permeation. capes.gov.br

Interplay with Intracellular Signaling Pathways Beyond Ion Channel Blockade

Beyond its well-known role as a sodium channel blocker, N-methyllidocaine iodide interacts with key intracellular signaling pathways, particularly those involving membrane phospholipids (B1166683).

N-methyllidocaine iodide has been identified in scientific literature as a pharmacological agent used to enhance the biosynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.netnih.govelifesciences.org PIP2 is a critical, though minor, phospholipid component of the inner leaflet of the plasma membrane. nih.govwikipedia.org It is synthesized through the phosphorylation of phosphatidylinositol (PI) and serves as a crucial signaling molecule and a substrate for various enzymes. nih.govnih.gov In experimental settings, N-methyllidocaine iodide is used to increase PIP2 levels to investigate the downstream consequences of this enhancement. elifesciences.org

| Function | Description | Source(s) |

|---|---|---|

| Second Messenger Precursor | Substrate for phospholipase C (PLC), which cleaves it into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). | nih.govwikipedia.org |

| Signaling Hub | Regulates ion channels, cytoskeleton dynamics, endocytosis, and exocytosis. | nih.govbuffalo.edu |

| PI3K Pathway Substrate | Can be phosphorylated by PI 3-kinase to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). | nih.gov |

| Protein Recruitment | Forms clusters in the membrane that act as beacons to recruit and localize signaling proteins. | mpg.de |

By enhancing PIP2 levels, N-methyllidocaine iodide serves as a tool to probe the modulation of PIP2-dependent signaling pathways. elifesciences.org PIP2 itself is a key regulator of numerous cellular functions and is a branching point for multiple signaling cascades. nih.govnih.gov For example, signaling downstream of the protein MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) has been suggested to be PIP2-dependent. researchgate.netelifesciences.org

Experiments using N-methyllidocaine iodide to enhance PIP2 synthesis have shown that this can rescue defects in neurite outgrowth and progenitor cell proliferation in a developmental context, suggesting that these processes are at least partly mediated by a phospholipid-dependent mechanism. elifesciences.org The hydrolysis of PIP2 by phospholipase C (PLC) into IP3 and DAG is a classic signaling pathway that can be indirectly influenced by changes in PIP2 availability. wikipedia.org Therefore, by modulating the synthesis of this key lipid second messenger, N-methyllidocaine iodide can be used to investigate the intricate network of signals that control fundamental cellular processes. elifesciences.org

Electrophysiological Characterization and Cellular Excitability Studies

Comprehensive Electrophysiological Assessment in Cardiac In Vitro Models

N-methyllidocaine iodide has been characterized as an antiarrhythmic agent with the ability to stabilize cardiac membranes through specific interactions with ion channels. scbt.com Its primary mechanism involves the effective binding to and modulation of sodium channels, which are critical for cardiac excitability. scbt.com In vitro studies on cardiac preparations are essential for understanding these effects. Such studies often utilize isolated cardiomyocytes, cardiac tissue slices, and computational models to elucidate the compound's impact on cardiac electrophysiology. nih.govfrontiersin.org

The unique molecular structure of N-methyllidocaine iodide, a quaternary ammonium (B1175870) compound, influences its electrophysiological profile. nih.govnih.gov Unlike its tertiary amine parent, lidocaine (B1675312), its permanent positive charge generally limits its ability to cross cell membranes freely. google.com However, its lipophilicity is noted to enhance its distribution within lipid bilayers, which may facilitate its penetration and action on cardiac tissue. scbt.com

Research in cardiac in vitro models, such as isolated ventricular myocytes, allows for the direct measurement of changes in ion currents and action potentials. mdpi.com These models demonstrate that N-methyllidocaine iodide can alter the electrophysiological properties of cardiomyocytes, predisposing the heart to changes in electrical conduction. scbt.commedchemexpress.com

Table 1: Summary of Electrophysiological Effects of N-Methyllidocaine Iodide in Cardiac In Vitro Models

| Parameter | Effect | Primary Mechanism | In Vitro Model Relevance |

|---|---|---|---|

| Sodium Channel Current (INa) | Inhibition | Direct binding and block of voltage-gated sodium channels. scbt.com | Essential for studying antiarrhythmic action and changes in depolarization. wikipedia.org |

| Action Potential Duration (APD) | Prolongation | Alteration of repolarizing currents secondary to sodium channel block. medchemexpress.com | Key indicator of antiarrhythmic class and potential for pro-arrhythmic effects. mdpi.com |

| Membrane Excitability | Decrease | Stabilization of the membrane potential, making depolarization more difficult. scbt.comwikipedia.org | Crucial for assessing the suppression of ectopic pacemakers and arrhythmias. wikipedia.org |

| Conduction Velocity | Decrease | Slower upstroke of the action potential due to sodium channel inhibition. scbt.com | Important for understanding the control of re-entrant arrhythmias. |

Impact on Action Potential Propagation and Membrane Potential Stabilization

The propagation of an action potential in cardiac tissue is fundamentally dependent on the rapid influx of sodium ions through voltage-gated sodium channels, which causes depolarization of the cell membrane. wikipedia.org N-methyllidocaine iodide, by blocking these channels, directly interferes with this process. scbt.com This inhibition leads to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential, which in turn slows the conduction of the electrical impulse through the heart muscle. wikipedia.org

The compound's ability to modulate ion channel activity results in a membrane-stabilizing effect. scbt.comwikipedia.org Membrane stabilization refers to the ability of a compound to decrease the excitability of the cell membrane, making it less likely to generate an action potential. wikipedia.orgwikipedia.org By binding to sodium channels, N-methyllidocaine iodide stabilizes them in a less excitable state, thereby suppressing abnormal electrical activity that can lead to arrhythmias. scbt.com

Furthermore, studies indicate that methyllidocaine can prolong the duration of the cardiac action potential. medchemexpress.com The action potential duration is a critical determinant of the refractory period of cardiac cells. By extending this duration, the compound can help to terminate and prevent re-entrant arrhythmias, which are a common mechanism for ventricular tachycardias. mdpi.com

Comparative Electrophysiological Analysis of N-Methyllidocaine Iodide and Parental Lidocaine

A comparative analysis of N-methyllidocaine iodide and its parent compound, lidocaine, reveals significant differences in their electrophysiological profiles, primarily stemming from their structural and chemical properties. Lidocaine is a tertiary amine that can exist in both charged and uncharged forms, allowing it to readily cross the cell membrane. google.comnih.gov In contrast, N-methyllidocaine iodide is a quaternary ammonium derivative, meaning it carries a permanent positive charge and is not readily membrane-permeant. google.comdtic.mil

This difference in membrane permeability dictates their access to the sodium channel binding site. Lidocaine can access its binding site from either the extracellular side or by crossing the membrane and acting from the intracellular side. nih.gov N-methyllidocaine, being membrane-impermeant, is thought to act primarily from the extracellular side or requires alternative pathways to access the intracellular binding site on the sodium channel. nih.gov

Both compounds exhibit use-dependent block, a characteristic feature of Class IB antiarrhythmics where the blocking effect is more pronounced at higher heart rates. wikipedia.orgnih.govplos.org This is because they bind more effectively to sodium channels that are in the open or inactivated states, which occur more frequently during rapid stimulation. nih.govplos.org However, the kinetics and voltage-dependence of this block may differ between the two compounds due to their different chemical nature and interaction with the channel. Studies in animal models have shown that both lidocaine and methyllidocaine can be effective in suppressing ventricular arrhythmias. nih.govdtic.mil

Table 2: Comparative Electrophysiological Profile of N-Methyllidocaine Iodide and Lidocaine

| Feature | N-Methyllidocaine Iodide | Lidocaine |

|---|---|---|

| Chemical Structure | Quaternary ammonium compound (permanently charged). google.comdtic.mil | Tertiary amine (can be charged or uncharged). nih.gov |

| Membrane Permeability | Low; does not readily cross the cell membrane. google.comdtic.mil | High; readily crosses the cell membrane. google.com |

| Primary Site of Action | Believed to act on the external aspect of the Na+ channel or requires specific pathways for internal access. nih.gov | Accesses binding site from both extracellular and intracellular sides of the Na+ channel. nih.gov |

| Use-Dependent Block | Exhibits use-dependent block of sodium channels. | Exhibits prominent use-dependent block of sodium channels. wikipedia.orgnih.gov |

| Effect on APD | Prolongs action potential duration. medchemexpress.com | Shortens action potential duration in normal cardiac tissue. nih.gov |

| CNS Penetration | Does not easily penetrate the blood-brain barrier. dtic.mil | Readily penetrates the blood-brain barrier. |

Structure Activity Relationship Sar Studies of N Methyllidocaine Iodide and Its Analogs

Systemic Investigation of Structural Modifications on Antiarrhythmic Potency

The antiarrhythmic potency of lidocaine (B1675312) derivatives is intricately linked to their molecular structure, particularly the aromatic ring, the amide linkage, and the tertiary amine group. researchgate.netrsc.org N-methyllidocaine iodide, being a quaternary ammonium (B1175870) derivative of lidocaine, offers a unique platform to study the effects of a permanent positive charge on activity. ahajournals.orgacs.org

Systematic modifications of lidocaine and its analogs have revealed several key insights:

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring are crucial for activity. For instance, the 2,6-dimethylphenyl group in lidocaine is considered essential for its anesthetic and antiarrhythmic properties. researchgate.net Studies on lidocaine derivatives have shown that altering these methyl groups can significantly impact potency. Replacing the methyl groups with chlorine atoms, for example, can increase the compound's half-life and lipid solubility. rsc.org Conversely, moving the methyl groups to positions other than the ortho positions on the benzene (B151609) ring generally leads to compounds with reduced local anesthetic activity and potentially increased toxicity. researchgate.net

Amide Linkage: The amide bond is a key structural feature. Replacing this bond with a more metabolically stable 1,2,3-triazole ring has been explored to create analogs with improved in-vivo local anesthetic properties. researchgate.net

Alkyl Substituents on the Amine: The nature of the alkyl groups on the tertiary amine influences both potency and duration of action. Increasing the number of methyl groups has been shown to enhance the intensity and duration of the local anesthetic effect. rsc.org In the case of quaternary derivatives, the size of the N-terminal substituent is also a significant factor. For example, QX-572, a quaternary lidocaine derivative with a larger N-terminal substituent than the ethyl derivative QX-314, exhibits similar effects on the transmembrane potential of cardiac Purkinje fibers. ahajournals.org

The following table summarizes the effects of various structural modifications on the activity of lidocaine analogs:

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement of amide with 1,2,3-triazole | Improved in-vivo local anesthetic properties | researchgate.net |

| Substitution of methyl with chlorine on phenyl ring | Increased half-life and lipid solubility | rsc.org |

| Shifting methyl groups from ortho position | Reduced local anesthetic activity, potential for increased toxicity | researchgate.net |

| Increasing number of methyl groups on amine | Enhanced intensity and duration of local anesthesia | rsc.org |

Defining the Contribution of the N-Methyl Moiety to Pharmacological Activity

The introduction of a methyl group to the tertiary amine of lidocaine, forming the quaternary ammonium compound N-methyllidocaine iodide, fundamentally alters its pharmacological properties. The permanent positive charge conferred by the N-methyl moiety is a key determinant of its mechanism of action.

Unlike the tertiary amine lidocaine, which can exist in both charged and uncharged forms, N-methyllidocaine iodide is permanently cationic. ahajournals.orgnih.gov This has several important consequences:

Membrane Permeability: The permanent positive charge significantly reduces the ability of N-methyllidocaine iodide to cross biological membranes. acs.org While the uncharged form of lidocaine can readily penetrate the cell membrane to reach its intracellular site of action, quaternary derivatives like N-methyllidocaine iodide have limited membrane permeability. researchgate.netahajournals.org

Site of Action: Studies have shown that the charged form of lidocaine and its quaternary derivatives act on the inner surface of the cell membrane to block sodium channels. ahajournals.org While lidocaine can cross the membrane to become protonated and active intracellularly, N-methyllidocaine iodide must access its binding site from the extracellular side or through open ion channels. acs.org

Use-Dependent Block: Quaternary derivatives of lidocaine, including N-methyllidocaine iodide, exhibit a phenomenon known as use-dependent or phasic block. This means their blocking effect is enhanced by repetitive depolarization, such as during a high heart rate, which increases the time the sodium channels are in the open or inactivated states, making them more accessible to the charged drug molecule. researchgate.netnih.gov

Research comparing lidocaine with its quaternary derivatives has demonstrated that the charged form is responsible for attenuating the fast inward sodium current by acting from the inner surface of the sarcolemma. ahajournals.org The slower onset of action and the difficulty in reversing the effects of quaternary derivatives compared to lidocaine further highlight the impact of the permanent charge on their interaction with the sodium channel. ahajournals.org

Rational Design Principles for Novel Quaternary Ammonium Local Anesthetic Compounds

The insights gained from SAR studies of N-methyllidocaine iodide and its analogs have informed the rational design of new quaternary ammonium local anesthetic and antiarrhythmic compounds with desired properties. mdpi.com Key principles guiding this design process include:

Optimizing Lipophilicity: The lipophilicity of the molecule is a critical factor influencing its interaction with the lipid membrane and its access to the ion channel binding site. scbt.comnih.govnih.gov While a certain degree of lipophilicity is necessary for activity, excessive lipophilicity can lead to decreased potency. nih.gov The design of novel compounds involves balancing the hydrophilicity of the quaternary ammonium head with the lipophilicity of the aromatic ring and any alkyl substituents. mdpi.com

Modulating Hydrophobicity: The presence of a large hydrophobic region within the sodium channel pore suggests that designing molecules with appropriate hydrophobic domains can enhance binding affinity. researchgate.net This can be achieved by modifying the substituents on the aromatic ring or the alkyl chains attached to the nitrogen atom. rsc.orgnih.gov

Targeting Specific Channel States: The use-dependent nature of quaternary ammonium blockers can be exploited to design drugs that preferentially target rapidly firing cells, a characteristic of arrhythmic tissue. researchgate.netnih.gov This involves designing molecules that have optimal kinetics for binding to the open and inactivated states of the sodium channel.

Bioisosteric Replacement: To improve metabolic stability and pharmacokinetic properties, bioisosteric replacement of labile functional groups is a valuable strategy. researchgate.net For example, replacing the amide linkage in lidocaine with a 1,2,3-triazole has been shown to produce more stable analogs with potent local anesthetic activity. researchgate.net

The development of long-acting local anesthetics has also been a focus of rational drug design. By synthesizing quaternary ammonium derivatives of lidocaine with an additional hydrophobic component, researchers have been able to create compounds with a significantly prolonged duration of action. nih.gov This approach highlights the potential for designing novel quaternary ammonium compounds for specific clinical applications in pain management and arrhythmia treatment. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking Simulations for Ion Channel Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net For N-methyllidocaine iodide, such simulations would be crucial in elucidating its binding pose within the pore of voltage-gated sodium channels, such as the cardiac Nav1.5 channel. nih.govuniprot.org These studies typically identify key amino acid residues involved in the interaction and estimate the binding energy, providing insight into the affinity of the compound for its target. researchgate.net For instance, studies on other sodium channel blockers have successfully used molecular docking to identify critical interactions, such as π-π stacking with specific phenylalanine residues, that are important for their inhibitory action. mdpi.com However, specific data from docking studies of N-methyllidocaine iodide, including predicted binding energies and a detailed list of interacting residues, are not readily found in the reviewed literature.

Table 1: Hypothetical Ligand-Protein Docking Data for N-methyllidocaine Iodide with Nav1.5

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | Data not available | Data not available |

| Key Interactions | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for N-methyllidocaine iodide is not available in the searched literature.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics at the Binding Site

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering insights into the conformational changes that occur upon binding. mdpi.com An MD simulation of N-methyllidocaine iodide within the binding site of a sodium channel could reveal the stability of the binding pose, the flexibility of the ligand and the receptor, and the role of surrounding water molecules and lipid bilayers. nih.govnih.gov This type of analysis can calculate metrics such as the root-mean-square deviation (RMSD) to assess the stability of the complex. While MD simulations are a powerful tool for studying ion channel-ligand interactions, nih.gov specific studies detailing the conformational dynamics of N-methyllidocaine iodide at its binding site are not present in the available literature.

Table 2: Potential Molecular Dynamics Simulation Parameters for N-methyllidocaine Iodide

| Simulation Parameter | Typical Value/Software |

| Force Field | CHARMM, AMBER |

| Simulation Software | GROMACS, NAMD |

| Simulation Time | Data not available |

| Key Findings (e.g., RMSD) | Data not available |

This table illustrates typical parameters for such a study, as specific simulation results for N-methyllidocaine iodide are not documented in the searched literature.

In Silico Prediction of Molecular Interactions and Receptor Selectivity

In silico methods are instrumental in predicting the selectivity of a drug for its intended target over other receptors, which is a critical aspect of drug development to minimize off-target effects. nih.gov For N-methyllidocaine iodide, computational studies could compare its binding affinity and interaction patterns across different subtypes of voltage-gated sodium channels (e.g., Nav1.1-Nav1.9) or other ion channels. Such analyses would involve constructing homology models of various channel subtypes and performing comparative docking and free energy calculations. nih.gov This would help in understanding its selectivity profile and potential for subtype-specific blockade. Despite the importance of such predictions, specific in silico studies on the receptor selectivity of N-methyllidocaine iodide are not found in the public domain.

Advanced Research Methodologies and Emerging Avenues

Application of Gene Editing Techniques (e.g., CRISPR-Cas9) in Mechanistic Dissection of N-Methyllidocaine Iodide Effects

The advent of precise gene-editing tools, most notably CRISPR-Cas9, provides a powerful approach to elucidate the specific molecular targets and pathways affected by N-methyllidocaine iodide. ahajournals.orgharvard.edu By enabling targeted gene knockouts, insertions, or modifications, researchers can systematically investigate the roles of specific proteins and signaling molecules in the cellular response to the compound.

A significant application of this strategy has been demonstrated in studies of developmental biology and regeneration. For instance, in research on spinal cord development in Xenopus embryos, N-methyllidocaine iodide was used in conjunction with CRISPR-Cas9-mediated gene disruption. elifesciences.org In this context, after using CRISPR to create loss-of-function mutations in genes like marcks and marcksl1, N-methyllidocaine iodide was administered to modulate phospholipid signaling. elifesciences.org Specifically, it was used to enhance the biosynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial lipid second messenger. elifesciences.org This approach allowed for the dissection of the downstream effects of the targeted genes and confirmed that their function in promoting neurite outgrowth and progenitor proliferation is at least partially dependent on a phospholipid-dependent mechanism. elifesciences.org

The synergy between CRISPR-Cas9 and chemical biology tools like N-methyllidocaine iodide is further underscored by the broader utility of quaternary ammonium (B1175870) compounds, the chemical class to which N-methyllidocaine iodide belongs, in gene therapy and editing contexts. Quaternary ammonium-based nanosystems have been successfully developed for the in vivo delivery of CRISPR/Cas9 components for cancer therapy. rsc.org These carriers can self-assemble with the CRISPR/Cas9 ribonucleoprotein to form complexes that facilitate cellular uptake and genome editing. rsc.org This highlights the potential for developing delivery systems for gene-editing machinery that are based on or inspired by the N-methyllidocaine iodide scaffold.

| Research Application | Organism/System | Gene Editing Approach | Role of N-Methyllidocaine Iodide/Quaternary Ammonium Compound | Key Finding | Reference |

| Spinal Cord Development | Xenopus laevis embryos | CRISPR-Cas9 knockout of marcks and marcksl1 | Enhancement of PIP2 biosynthesis | Marcks and Marcksl1 promote neurite outgrowth and progenitor proliferation via a phospholipid-dependent mechanism. | elifesciences.org |

| Cancer Therapy | In vitro (MCF-7 cells) and in vivo (xenograft model) | CRISPR/Cas9 targeting of the PLK1 gene | Nanosystem for CRISPR/Cas9 RNP delivery | Quaternary ammonium-based nanosystem enables efficient genome editing and exhibits anti-tumor efficacy. | rsc.org |

| Gene Therapy | General | Not specified | Gene carriers | Gemini surfactants with quaternary ammonium structures can form complexes with DNA for transfection. | nih.gov |

Integration of "-Omics" Approaches (e.g., Lipidomics) to Characterize Cellular Responses

"-Omics" technologies, which allow for the large-scale study of biological molecules, are instrumental in obtaining a comprehensive view of the cellular responses to N-methyllidocaine iodide. Among these, lipidomics, the systematic analysis of all cellular lipids, is particularly relevant given the compound's known effects on lipid metabolism. mdpi.comagriculturejournals.cz

N-methyllidocaine iodide has been shown to enhance the biosynthesis of phosphatidylinositol. harvard.edu This finding directly implicates the compound in the regulation of a critical class of phospholipids (B1166683) involved in cell signaling and membrane trafficking. A full-scale lipidomics study would enable researchers to move beyond this single observation and profile the global changes in the lipidome following treatment with N-methyllidocaine iodide. Such an approach, likely employing techniques like mass spectrometry, would quantify the alterations in various lipid classes, including other phosphoinositides, sphingolipids, glycerophospholipids, and sterols. nih.govmdpi.com

The rationale for such studies is further supported by research on other quaternary ammonium compounds (QACs). Studies have demonstrated that certain QACs can act as direct inhibitors of cholesterol biosynthesis and can significantly alter lipid homeostasis. nih.govca.gov For example, exposure to benzalkonium chlorides has been shown to lead to an upregulation of genes involved in cholesterol biosynthesis and a downregulation of genes related to cholesterol efflux, indicating a cellular feedback response to lipid disruption. nih.gov Given that N-methyllidocaine iodide is a QAC, it is plausible that it may exert broader effects on lipid metabolism that a lipidomics approach would uncover.

The integration of lipidomics with other "-omics" disciplines like genomics, transcriptomics, and proteomics would provide a multi-dimensional understanding of the cellular impact of N-methyllidocaine iodide. For instance, combining lipidomics with transcriptomics could reveal how changes in lipid profiles correlate with alterations in the expression of genes encoding lipid-metabolizing enzymes.

| "-Omics" Approach | Potential Application to N-Methyllidocaine Iodide Research | Expected Insights | Related Findings in Quaternary Ammonium Compounds | Reference |

| Lipidomics | Comprehensive profiling of cellular lipid changes upon treatment. | Identification of all lipid species and pathways modulated by the compound, beyond phosphatidylinositol. | Certain QACs inhibit cholesterol biosynthesis and alter lipid homeostasis. | mdpi.comnih.govca.gov |

| Transcriptomics | Analysis of gene expression changes in response to the compound. | Understanding the genetic and regulatory networks that are activated or repressed. | QACs can upregulate genes for cholesterol biosynthesis and downregulate genes for cholesterol efflux. | nih.gov |

| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Identification of protein targets and signaling cascades directly or indirectly affected. | The protein corona of QAC-containing nanoparticles influences their cellular targeting. | nih.gov |

| Multi-Omics Integration | Combining lipidomics, transcriptomics, and proteomics data. | A holistic view of the cellular response, connecting changes in lipids to gene and protein expression. | Multi-omics investigation of benzalkonium chlorides revealed altered sterol and lipid homeostasis in the neonatal brain. | ca.gov |

Development of Novel Research Tools and Probes Based on the N-Methyllidocaine Iodide Scaffold

The unique chemical structure and biological activities of N-methyllidocaine iodide make its scaffold an attractive starting point for the development of novel research tools and molecular probes. The permanent positive charge of the quaternary ammonium group, combined with its lipophilic domains, can be exploited for various applications in cell biology and pharmacology. mdpi.com

One promising avenue is the design of fluorescently tagged or biotinylated derivatives of N-methyllidocaine iodide. Such probes could be used to visualize the subcellular localization of the compound, helping to identify its primary sites of action within the cell. For example, if the compound accumulates in specific organelles like the endoplasmic reticulum or mitochondria, it would provide crucial clues about its mechanism of action.

Furthermore, the N-methyllidocaine iodide scaffold could be modified to create new pharmacological tools with enhanced specificity or altered activity. By systematically altering the aromatic ring or the acyl moiety, as has been done with its parent compound, lidocaine (B1675312), it may be possible to develop derivatives that are more potent inhibitors or activators of specific ion channels or enzymes. mdpi.com These new molecules could then be used as selective probes to study the functions of these target proteins in various physiological and pathological processes.

The iodine atom within the N-methyllidocaine iodide structure also presents unique opportunities. Iodine-containing probes have been developed for use in advanced imaging techniques like secondary ion mass spectrometry (SIMS). rsc.org A probe based on the N-methyllidocaine iodide scaffold could potentially be used in such high-resolution imaging applications to map its distribution in tissues or even within single cells.

| Potential Research Tool/Probe | Design Principle | Research Application | Example from Related Compounds | Reference |

| Fluorescently Labeled N-Methyllidocaine Iodide | Covalent attachment of a fluorophore to the N-methyllidocaine iodide scaffold. | Visualization of subcellular localization and tracking of the compound's movement within living cells. | Quaternary ammonium-functionalized photosensitizers have been used for imaging mitochondria. | mdpi.com |

| Biotinylated N-Methyllidocaine Iodide | Conjugation of biotin (B1667282) to the N-methyllidocaine iodide molecule. | Affinity purification of binding partners (e.g., proteins, receptors) from cell lysates for target identification. | Not directly available, but a standard biochemical approach. | |

| Pharmacological Analogs | Systematic modification of the aromatic ring, linker, or amine group. | Probing the structure-activity relationship of the compound's interaction with its molecular targets; development of more selective agents. | Lidocaine derivatives have been synthesized with altered anti-inflammatory and anti-eosinophilic activities. | mdpi.com |

| Iodine-Based Imaging Probe | Leveraging the inherent iodine atom for specific detection methods. | Use in secondary ion mass spectrometry (SIMS) for high-resolution mapping of the compound's distribution in biological samples. | Iodine-containing probes have been developed for SIMS immunolabeling. | rsc.org |

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data with non-linear behavior in N-methyllidocaine iodide studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC) and report bootstrap confidence intervals. Address outliers with robust regression methods or sensitivity analyses .

Guidance for Data Presentation and Replication

- Data Tables : Include raw and processed data (e.g., kinetic curves, dose-response tables) with explicit units and statistical metrics (mean ± SD, n-values). Use supplementary materials for large datasets .

- Method Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) for detailing instrument settings, software versions, and sample preparation workflows .

- Ethical Reporting : Disclose conflicts of interest and validate animal/human study protocols with institutional review boards (IRBs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.